2-Amino-6-nitrobenzamide

Description

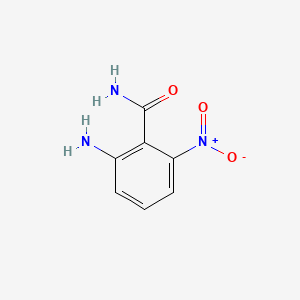

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBVFLVLPDTKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40711128 | |

| Record name | 2-Amino-6-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40711128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261676-58-7 | |

| Record name | 2-Amino-6-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40711128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-6-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-Amino-6-nitrobenzamide, a valuable building block in medicinal chemistry and materials science. The described methodology emphasizes scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol from readily available starting materials, insights into reaction mechanisms, and thorough characterization of the target compound.

Introduction and Strategic Overview

This compound and its derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds with potential biological activities. The strategic placement of the amino, nitro, and amide functionalities on the benzene ring makes it a versatile scaffold for further chemical modifications.

This guide will focus on a modern and efficient two-step synthetic approach commencing from the commercially available 2-chloro-6-nitrobenzoic acid. This pathway is selected for its high regioselectivity and generally good yields. The core transformations are:

-

Copper-Catalyzed Nucleophilic Aromatic Substitution (SNAr): The chloro substituent of 2-chloro-6-nitrobenzoic acid is displaced by an amino group using ammonia in a copper-catalyzed reaction. This method, a variation of the Ullmann condensation, provides a direct route to the key intermediate, 2-amino-6-nitrobenzoic acid.

-

Amidation: The carboxylic acid functionality of 2-amino-6-nitrobenzoic acid is then converted to the primary amide to yield the target molecule, this compound.

The logical workflow for this synthesis is depicted below.

Caption: Logical workflow of the synthetic pathway.

Mechanistic Insights and Rationale

Step 1: Copper-Catalyzed Amination

The conversion of 2-chloro-6-nitrobenzoic acid to 2-amino-6-nitrobenzoic acid is a nucleophilic aromatic substitution. While such reactions are generally facile with electron-withdrawing groups ortho and para to the leaving group, the use of a copper catalyst significantly enhances the reaction rate and yield. This type of reaction is often referred to as an Ullmann condensation or Ullmann-type reaction.[1]

The precise mechanism of the copper-catalyzed amination is complex and can vary depending on the specific reaction conditions. However, a generally accepted pathway involves the following key steps:

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Cu(III) intermediate (Ar-Cu(III)-X).

-

Ligand Exchange: The ammonia (or amine) displaces the halide from the copper center.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Cu(I) catalyst.

The presence of a base is often crucial to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the incoming nucleophile.[2]

Step 2: Amidation via Acyl Chloride

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia (in the form of ammonium hydroxide) to form the amide.

The key advantages of this two-step amidation process are:

-

Activation of the Carboxyl Group: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly basic ammonia.

-

Irreversible Reaction: The reaction of the acyl chloride with ammonia is essentially irreversible, driving the reaction to completion.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-nitrobenzoic Acid

This protocol is adapted from a patented procedure for the copper-catalyzed amination of 2-halo-6-nitrobenzoic acids.[3]

Materials:

-

2-Chloro-6-nitrobenzoic acid

-

Cuprous oxide (Cu₂O)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

30% Aqueous ammonia solution

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Ethyl acetate

Procedure:

-

In a 500 mL autoclave, combine 20.3 g of 2-chloro-6-nitrobenzoic acid, 1.2 g of cuprous oxide, 40 g of cesium carbonate, 50 g of DMF, and 85 g of 30% aqueous ammonia solution.

-

Seal the autoclave and begin stirring.

-

Increase the temperature to 90°C. During the reaction, maintain the pressure inside the autoclave between 0.7-0.8 MPa by introducing ammonia gas as needed.

-

Continue the reaction for 12 hours, monitoring the progress by taking samples for analysis (e.g., HPLC or TLC).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and allow the phases to separate. Collect the upper aqueous layer.

-

Acidify the aqueous layer to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This will precipitate the product.

-

Filter the precipitate and wash it with cold water.

-

Extract the filtrate three times with diethyl ether. Combine the ether extracts and wash them with brine.

-

Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield pure 2-amino-6-nitrobenzoic acid.

Expected Yield: Approximately 85%[4]

Step 2: Synthesis of this compound

This protocol employs the formation of an acyl chloride intermediate followed by amination.

Materials:

-

2-Amino-6-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Concentrated ammonium hydroxide (28-30%)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend the 2-amino-6-nitrobenzoic acid (1.0 equivalent) in toluene.

-

Add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature and carefully evaporate the excess thionyl chloride and toluene under reduced pressure.

-

Cool the resulting crude 2-amino-6-nitrobenzoyl chloride in an ice bath.

-

Slowly and carefully add an excess of concentrated ammonium hydroxide to the cooled acyl chloride with vigorous stirring. A precipitate will form.

-

Continue stirring for 30 minutes at room temperature.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the product under vacuum to obtain this compound.

Caption: Detailed step-by-step experimental workflow.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

| Analysis | Expected Results |

| Appearance | Yellow to orange solid |

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 181.15 g/mol |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.5-8.0 (m, 3H, Ar-H), ~7.3 (br s, 2H, -NH₂), ~7.0 (br s, 2H, -CONH₂) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~168 (C=O), ~150 (C-NH₂), ~140 (C-NO₂), ~130-110 (Ar-C) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1580 (N-H bend), ~1520 & ~1340 (N-O stretch) |

| Mass Spec (EI) | m/z (%): 181 [M]⁺, 165 [M-NH₂]⁺, 135 [M-NO₂]⁺ |

Note: The NMR chemical shifts are estimates based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Safety Considerations

-

2-Chloro-6-nitrobenzoic acid: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Thionyl chloride: Highly corrosive and lachrymatory. Reacts violently with water. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood.

-

Ammonia solutions: Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.

-

Autoclave operations: Must be performed by trained personnel. Ensure the autoclave is properly sealed and operated within its pressure and temperature limits.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The synthetic pathway detailed in this guide, commencing with the copper-catalyzed amination of 2-chloro-6-nitrobenzoic acid followed by amidation, presents a reliable and efficient method for the preparation of this compound. The provided experimental protocols, mechanistic insights, and characterization data serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science. Adherence to the described procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

-

Ullmann condensation. In Wikipedia. Retrieved January 10, 2026, from [Link]

- Ma, D., & Cai, Q. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic letters, 5(14), 2453–2455.

- Preparation method of 2-amino-6-nitrobenzoic acid. (2013). CN102924314A.

-

2-Amino-N-methylbenzamide. In NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. (2013). CN101973956B.

- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of organic chemistry, 71(8), 3270–3273.

- Process for preparing 2-amino-6-nitro-benzoic acid. (2011). EP2349980B1.

- El-Gohary, N. S., & Shaaban, M. R. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules (Basel, Switzerland), 19(3), 3534–3553.

- Preparation method of 2-amino-6-nitrobenzoic acid. (2013). CN102924314A.

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. In Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

-

2-Amino-5-nitrobenzamide. In PubChem. Retrieved January 10, 2026, from [Link]

- Fochi, M., & Bernardi, L. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(40), 34468–34475.

-

Preparation of amides using DCC. In Khan Academy. Retrieved January 10, 2026, from [Link]

Sources

- 1. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-6-nitrobenzamide

This guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 2-Amino-6-nitrobenzamide. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind experimental choices, offering a robust methodology for evaluating this and similar novel chemical entities. Given that this compound is a less-documented isomer compared to its analogues, this guide emphasizes the establishment of a foundational dataset through systematic and validated analytical protocols.

Introduction and Strategic Overview

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific isomer, this compound, presents a unique combination of functional groups: a primary aromatic amine, a nitro group, and a primary amide. The interplay between the electron-donating amino group and the potent electron-withdrawing nitro group, positioned ortho and para to each other respectively on the benzene ring, significantly influences the molecule's electronic properties, reactivity, and potential biological interactions.

This molecule serves as a valuable building block, particularly as an intermediate in the synthesis of heterocyclic systems and novel drug candidates. Derivatives of related structures, such as 2-amino-6-nitrobenzothiazole, have shown promise in the development of antimicrobial and anticancer agents, as well as monoamine oxidase (MAO) inhibitors.[1][2] Therefore, a thorough understanding of the physicochemical properties of this compound is a critical first step in unlocking its synthetic and therapeutic potential.

This guide outlines the logical workflow for characterizing this compound, from its initial synthesis to its comprehensive spectroscopic and physical analysis.

Molecular Structure and Computed Properties

A precise understanding of the molecular structure is fundamental. The key functionalities—the 2-amino group, the 6-nitro group, and the 1-carboxamide group—dictate the molecule's polarity, hydrogen bonding capability, and electronic distribution.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₇N₃O₃

-

Canonical SMILES: C1=CC(=C(C(=C1)N)[O-])C(=O)N

The following table summarizes key computed properties, which serve as a theoretical baseline for experimental validation.

| Property | Value | Source |

| Molecular Weight | 181.15 g/mol | [3] |

| Monoisotopic Mass | 181.04874109 Da | [3] |

| Topological Polar Surface Area (TPSA) | 115 Ų | [3] |

| Hydrogen Bond Donors | 2 (from -NH₂ and -CONH₂) | [3] |

| Hydrogen Bond Acceptors | 4 (from C=O and -NO₂) | [3] |

| Complexity | 226 | [3] |

| XLogP3 | 1.3 | [3] |

Synthesis and Purification Workflow

While several methods exist for synthesizing related aminonitrobenzoic acids[4][5], a reliable pathway to this compound can be achieved via the amidation of its corresponding carboxylic acid precursor, 2-Amino-6-nitrobenzoic acid. This precursor can be synthesized from 2,6-dinitrobenzoic acid.[5]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Amidation

This protocol details the conversion of 2-Amino-6-nitrobenzoic acid to the target amide.

Step 1: Activation of the Carboxylic Acid

-

In a round-bottom flask under an inert atmosphere (N₂), suspend 2-Amino-6-nitrobenzoic acid (1.0 eq.) in thionyl chloride (SOCl₂, 5.0 eq.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).

-

Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Rationale: Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate, which is highly susceptible to nucleophilic attack. DMF acts as a catalyst for this transformation.

-

Step 2: Amidation

-

After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride residue in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated ammonium hydroxide (NH₄OH, ~3.0 eq.) dropwise with vigorous stirring. Maintain the temperature below 10 °C.

-

Rationale: The addition of ammonia, a nucleophile, to the acyl chloride forms the amide bond. The reaction is highly exothermic and cooling is essential to prevent side reactions.

-

Step 3: Isolation and Purification

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding cold water.

-

The crude product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid sequentially with cold water and a small amount of cold ethanol to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

-

Rationale: Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Physicochemical Property Determination

A systematic approach is required to determine the core physicochemical properties that govern the behavior of the molecule in both chemical and biological systems.

Caption: Workflow for comprehensive physicochemical characterization.

Melting Point

-

Principle: The melting point is a crucial indicator of purity and provides insight into the strength of the crystal lattice. A sharp melting range typically signifies a high-purity compound.

-

Expected Outcome: Due to the presence of amino, amide, and nitro groups capable of strong intermolecular hydrogen bonding and dipole-dipole interactions, this compound is expected to be a solid with a relatively high melting point, likely exceeding 170 °C, similar to related isomers like 2-nitrobenzamide (m.p. 174-178 °C).[6][7]

-

Protocol (Capillary Method):

-

Finely powder a small, dry sample of the recrystallized product.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary in a calibrated melting point apparatus.

-

Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

-

Solubility

-

Principle: Solubility dictates the choice of solvents for reactions, purification, and formulation. In drug development, aqueous solubility is a key determinant of bioavailability.

-

Expected Outcome: The molecule's aromatic nature and nitro group suggest poor solubility in water.[8] However, the polar amino and amide groups will enhance solubility in polar organic solvents. It is expected to be soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[8]

-

Protocol (Equilibrium Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Acid-Base Dissociation Constant (pKa)

-

Principle: The pKa value determines the ionization state of a molecule at a given pH. This is critical for predicting its behavior at physiological pH (approx. 7.4), which affects receptor binding, membrane permeability, and solubility.

-

Expected Outcome: The primary aromatic amine at the 2-position will be basic, while the amide group is essentially neutral. The strong electron-withdrawing effect of the 6-nitro group is expected to decrease the basicity (lower the pKa) of the 2-amino group compared to aniline (pKa ≈ 4.6).

-

Protocol (UV-Spectrophotometric Method):

-

Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa (e.g., pH 1 to 5).

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Add a small, constant amount of the stock solution to each buffer solution to create samples of identical total concentration.

-

Record the UV-Vis absorption spectrum for each sample.

-

Identify a wavelength where the ionized and non-ionized forms of the molecule have significantly different absorbances.

-

Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa (the pH at the inflection point).

-

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation and is a non-negotiable step in characterization.

NMR Spectroscopy (¹H and ¹³C)

-

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.

-

Protocol:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the polar compound and allows for the observation of exchangeable N-H protons.

-

Rationale: DMSO-d₆ is a polar aprotic solvent that is excellent for dissolving many benzamide derivatives and does not exchange protons with the analyte's amide or amine groups, allowing for their clear observation in the ¹H spectrum.[9]

-

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm), showing characteristic coupling patterns (doublets, triplets) that can be used to confirm the 1,2,3-substitution pattern.

-

Amide Protons (-CONH₂): Two broad singlets, typically downfield (approx. 7.5-8.5 ppm), due to the deshielding effect of the carbonyl group.

-

Amine Protons (-NH₂): A broad singlet, typically in the mid-field region (approx. 5.0-6.0 ppm).

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Carbonyl Carbon: A signal in the downfield region (approx. 165-170 ppm).

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm). The carbons attached to the nitro and amino groups will show characteristic chemical shifts.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

-

Protocol:

-

Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr and pressing into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Rationale: The KBr pellet method is a traditional technique for solid samples. ATR is a more modern, faster alternative that requires minimal sample preparation.[10]

-

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

N-H Stretch (Amine & Amide): Two or more bands in the 3200-3500 cm⁻¹ region.

-

C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹.

-

N-O Stretch (Nitro): Two strong bands, one symmetric (approx. 1330-1370 cm⁻¹) and one asymmetric (approx. 1510-1550 cm⁻¹).

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

UV-Visible Spectroscopy

-

Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and chromophores.

-

Protocol:

-

Dissolve a precisely weighed sample in a UV-transparent solvent (e.g., ethanol or methanol) to make a stock solution of known concentration.

-

Perform serial dilutions to obtain a solution with an absorbance maximum between 0.5 and 1.0.

-

Record the spectrum over a range of 200-400 nm.

-

-

Expected Absorption Maxima (λₘₐₓ): The molecule contains a powerful chromophore: a benzene ring substituted with both an auxochrome (-NH₂) and an anti-auxochrome (-NO₂). This is expected to result in strong absorption bands in the UV region, likely with a significant bathochromic (red) shift compared to benzene itself. Multiple peaks corresponding to π→π* and n→π* transitions are anticipated.[11]

Safety and Handling

Based on data for structurally related nitroaromatic and aminobenzamide compounds, appropriate safety precautions are mandatory.[12][13][14]

| Hazard Category | Handling and Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[14] Avoid generating dust. Use only in a well-ventilated area or chemical fume hood.[12] |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids/bases.[12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |

Potential Applications

The structural motifs within this compound suggest its utility as a versatile intermediate in several areas of research and development:

-

Medicinal Chemistry: It can serve as a starting material for synthesizing novel heterocyclic compounds, such as benzimidazoles or quinazolinones, which are scaffolds with a wide range of biological activities.[15][16] The amino group provides a handle for further derivatization to build compound libraries for screening against various therapeutic targets, including microbial, viral, and cancer cell lines.[2]

-

Materials Science: The nitroaromatic system imparts specific electronic and optical properties. Derivatives could be explored for applications in dyes, organic light-emitting diodes (OLEDs), or as functional monomers for specialty polymers.[8]

References

- Quinoline. (n.d.). 2-Amino-6-nitrobenzimidazole: Properties, Uses, Safety, SDS.

- Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-Amino-6-nitrobenzothiazole.

- Sigma-Aldrich. (n.d.). 2-Nitrobenzamide 98.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.

- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet: 4-Nitrobenzamide.

- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: p-Aminobenzamide.

- PubChem. (n.d.). 2-Nitrobenzamide.

- BenchChem. (n.d.). 2-Nitrobenzamide | 610-15-1.

- ChemicalBook. (2025, January 27). 2-NITROBENZAMIDE.

- Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.

- ResearchGate. (n.d.). UV-vis spectral data of 2NB2AM compound.

- ChemicalBook. (n.d.). 610-15-1 2-NITROBENZAMIDE.

- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-Nitrobenzamide.

- ChemicalBook. (n.d.). 2-NITROBENZAMIDE(610-15-1) IR Spectrum.

- PubMed. (2016, July 19). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors.

- Google Patents. (n.d.). EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid.

- Unnamed Source. (n.d.). 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis.

- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.

- PubChem. (n.d.). 2-Amino-5-nitrobenzamide.

Sources

- 1. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]

- 6. 2-Nitrobenzamide 98 610-15-1 [sigmaaldrich.com]

- 7. 2-NITROBENZAMIDE | 610-15-1 [chemicalbook.com]

- 8. 2-Amino-6-nitrobenzimidazole: Properties, Uses, Safety, SDS | High-Purity Supplier China [quinoline-thiophene.com]

- 9. guidechem.com [guidechem.com]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-Nitrobenzamide Isomers: Focus on 2-Amino-5-nitrobenzamide and Theoretical Pathways to 2-Amino-6-nitrobenzamide

Senior Application Scientist Note: In the landscape of chemical research and drug development, precise structural identification is paramount. Our initial investigation into "2-Amino-6-nitrobenzamide" (purportedly CAS number 1261676-58-7) has revealed a significant lack of authoritative scientific literature and validated analytical data. While a single commercial listing for this specific CAS number exists, its absence from major chemical databases such as PubChem and catalogs of major suppliers like Sigma-Aldrich raises questions about its current commercial availability and documented scientific history.

This guide, therefore, addresses this ambiguity head-on. In the spirit of scientific integrity, we will not speculate on the properties of an uncharacterized molecule. Instead, this whitepaper will provide a comprehensive technical overview of a closely related, well-documented, and structurally significant isomer: 2-Amino-5-nitrobenzamide . We will then leverage established principles of organic synthesis to propose and analyze theoretical pathways for the preparation of the elusive this compound, providing a roadmap for researchers who may wish to explore this particular substitution pattern.

Part 1: The Characterized Isomer: 2-Amino-5-nitrobenzamide

Core Identification and Structure

CAS Number: 16313-65-8

Molecular Formula: C₇H₇N₃O₃[1]

Molecular Weight: 181.15 g/mol [1]

IUPAC Name: 2-amino-5-nitrobenzamide[2]

The structure of 2-Amino-5-nitrobenzamide features a benzene ring substituted with an amino group at position 2, a nitro group at position 5, and a carboxamide group at position 1. This ortho-amino, para-nitro substitution pattern relative to the amide creates a molecule with distinct electronic and steric properties that influence its reactivity and potential applications.

Caption: Chemical structure of 2-Amino-5-nitrobenzamide.

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for 2-Amino-5-nitrobenzamide is presented below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Source |

| Physical State | Solid | |

| Molecular Weight | 181.152 g/mol | |

| ¹H NMR | Data not readily available in public databases. Would require experimental determination. | |

| ¹³C NMR | Data not readily available in public databases. Would require experimental determination. | |

| Mass Spec (m/z) | [M]⁺: 182, [M - H₂O]⁺: 164, [M - NO₂]⁺: 136 | [3] |

| FTIR (cm⁻¹) | 3400-3200 (N-H), 1720-1680 (C=O), 1550-1475 (N-O asym), 1350-1300 (N-O sym) | [3] |

Note on Analytical Data: While Sigma-Aldrich lists this compound for sale to early discovery researchers, they explicitly state that they do not collect analytical data for it, and the buyer assumes responsibility for confirming its identity and purity. This underscores the importance of in-house analytical validation for any procured sample.

Synthesis and Reactivity

The synthesis of 2-Amino-5-nitrobenzamide is not as widely documented as its parent benzoic acid. However, a plausible synthetic route would involve the amidation of the corresponding carboxylic acid, 2-Amino-5-nitrobenzoic acid (CAS 616-79-5).

Generalized Protocol for Amidation:

-

Activation of the Carboxylic Acid: 2-Amino-5-nitrobenzoic acid can be converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amination: The resulting acid chloride is then reacted with ammonia (aqueous or gaseous) to form the benzamide.

Reactivity Profile:

-

The amino group is a nucleophilic center and can undergo reactions such as acylation and alkylation.

-

The nitro group is strongly electron-withdrawing and can be reduced to an amino group, opening pathways to diamino derivatives.

-

The aromatic ring is activated towards electrophilic substitution by the amino group, although the nitro group is deactivating.

Applications in Research and Development

2-Amino-5-nitrobenzamide and its derivatives are valuable building blocks in several areas of chemical and pharmaceutical research:

-

Dye Synthesis: The chromophoric nitro group and the auxochromic amino group make this scaffold a precursor for azo dyes.

-

Pharmaceutical Intermediates: The functional groups allow for diverse chemical transformations, making it a useful starting material for the synthesis of more complex molecules with potential biological activity.

-

Materials Science: It serves as a ligand in coordination chemistry, with the potential to form metal-organic frameworks (MOFs)[4].

Part 2: Theoretical Pathways to this compound

While documented evidence for the synthesis and characterization of this compound is scarce, its synthesis can be approached through established organic chemistry principles. Below are two plausible synthetic strategies.

Pathway 1: Selective Reduction of 2,6-Dinitrobenzamide

This approach relies on the selective reduction of one nitro group in the presence of another.

Caption: Synthetic pathway via selective reduction.

Experimental Considerations:

-

Starting Material: 2,6-Dinitrobenzamide would first need to be synthesized, likely from the commercially available 2,6-dinitrobenzoic acid.

-

Selective Reduction: The Zinin reduction, which uses reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S), is known for the selective reduction of one nitro group in polynitroarenes[5]. The choice of solvent and reaction temperature would be critical to achieving selectivity and avoiding the formation of the diamino product. The least sterically hindered nitro group is often preferentially reduced, which could favor the formation of the desired product in this case[5].

Pathway 2: Amination of a Precursor

This pathway involves the introduction of the amino group via nucleophilic aromatic substitution.

Caption: Synthetic pathway via amination.

Experimental Considerations:

-

Starting Material: 2-Chloro-6-nitrobenzamide would be the required precursor. This could be prepared from 2-chloro-6-nitrobenzoic acid.

-

Amination Reaction: The direct amination of an aryl halide is often challenging. However, microwave-assisted, catalyst-free amination of chloronitrobenzoic acids has been reported and could be a viable strategy[6][7][8]. Alternatively, a copper-catalyzed Ullmann condensation with ammonia could be employed. A patent for the synthesis of the analogous 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid using a cuprous catalyst and ammonia suggests this approach is feasible[9].

Proposed Analytical Workflow for Structural Verification

Should a researcher successfully synthesize a compound believed to be this compound, a rigorous analytical workflow would be essential for unambiguous structural confirmation.

Caption: Analytical workflow for structural verification.

-

NMR Spectroscopy: ¹H and ¹³C NMR would be the most definitive techniques. The specific substitution pattern of this compound would produce a unique set of chemical shifts and coupling constants for the aromatic protons, clearly distinguishing it from its isomers[10].

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₇H₇N₃O₃).

-

FTIR Spectroscopy: The infrared spectrum would confirm the presence of the key functional groups: N-H stretches for the amino and amide groups, a C=O stretch for the amide, and characteristic stretches for the nitro group[3].

-

Elemental Analysis: This would provide the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula.

Conclusion

While a comprehensive technical guide on this compound is currently precluded by a lack of validated scientific data, this whitepaper provides a thorough examination of the closely related and well-characterized isomer, 2-Amino-5-nitrobenzamide. For researchers and drug development professionals, 2-Amino-5-nitrobenzamide represents a readily accessible and versatile building block. Furthermore, the theoretical synthetic pathways outlined for this compound offer a strategic foundation for those seeking to synthesize and characterize this novel compound. The successful synthesis and rigorous characterization of this compound would be a valuable contribution to the field of medicinal and materials chemistry.

References

-

PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.

- Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1936-1946.

- Wilson, W. R., et al. (1996). Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. Journal of Medicinal Chemistry, 39(10), 1927-1935.

-

ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of.... Retrieved from [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Singh, U. P., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1539-1550.

- Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. The Journal of Organic Chemistry, 72(15), 5908–5911.

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

- Wang, Y., et al. (2024). Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical.

-

PubChem. (n.d.). 2-Amino-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.

- Pomeisl, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15530–15540.

- Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(10), 2388.

- Evans, M. I., et al. (1991). Selective reduction in multiple gestation. American Journal of Obstetrics and Gynecology, 164(1 Pt 1), 123–128.

- Grewal, A. S., et al. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Journal of the Iranian Chemical Society, 16(11), 2465–2481.

- Choolani, M., et al. (2014). Selective fetal reduction in monochorionic twins: Preliminary experience.

- Inoue, K., & Fujihara, A. (2021).

- Li, Y., et al. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry, 62B(5), 425-430.

- Donepudi, R., et al. (2022). Co-twin survival after selective fetal reduction in complicated multiple gestations: A systematic review and meta-analysis of survival rate according to indication for intervention. European Journal of Obstetrics & Gynecology and Reproductive Biology, 274, 182–190.

-

ResearchGate. (n.d.). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Amino-6-methyl-3-nitrobenzamide | 2891599-10-1 [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. | Semantic Scholar [semanticscholar.org]

- 9. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Elucidating the Molecular Architecture of 2-Amino-6-nitrobenzamide

An In-depth Technical Guide to the Spectral Analysis of 2-Amino-6-nitrobenzamide

This compound is a substituted aromatic compound with the molecular formula C₇H₇N₃O₃. Its structure, featuring an amide, a primary amine, and a nitro group on a benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. The precise arrangement of these functional groups—ortho to each other—creates a unique electronic and steric environment that dictates its chemical behavior and potential applications. Accurate structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound.

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize this compound. As a senior application scientist, the emphasis here is not merely on the data but on the underlying principles and the rationale behind the analytical workflow. We will explore how Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle. The synergy of these methods allows for an unambiguous confirmation of the molecule's identity, providing the authoritative grounding required for drug development and scientific research.

The molecular structure of this compound is presented below:

Caption: Chemical Structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: The Vibrational Fingerprint

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending, scissoring). For this compound, we are particularly interested in the characteristic vibrations of the N-H bonds in the amine and amide groups, the C=O bond of the amide, and the N-O bonds of the nitro group. The resulting spectrum is a unique "fingerprint" of the molecule's functional landscape.

The nitro group (-NO₂) is highly polar and produces two strong, easily identifiable stretching peaks.[2] Aromatic nitro compounds typically show an asymmetric stretch at a lower wavenumber compared to aliphatic nitro compounds.[3] Similarly, the primary amide and amine groups provide distinct N-H stretching and bending signals, while the carbonyl (C=O) stretch is one of the most intense and reliable absorptions in an IR spectrum.[4]

Experimental Protocol: Solid-State Analysis via KBr Pellet

-

Sample Preparation: A small amount of the this compound sample (1-2 mg) is finely ground with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The homogeneity of the mixture is critical for a high-quality spectrum.

-

Pellet Formation: The powdered mixture is transferred to a pellet-pressing die and subjected to high pressure (typically 8-10 tons) to form a thin, transparent disk.[5]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation: Decoding the Spectrum

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. The interpretation relies on correlating the observed peaks with known vibrational frequencies for specific functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comment |

| Primary Amine (Ar-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Two distinct bands are expected for the primary amine. |

| Primary Amide (-CONH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3100 | Often appears as two bands, may overlap with amine stretches. |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Typically weak to medium intensity. |

| Amide (-CONH₂) | C=O Stretch (Amide I Band) | 1680 - 1630 | A very strong and sharp absorption, characteristic of amides.[4] |

| Amide (-CONH₂) | N-H Bend (Amide II Band) | 1640 - 1550 | Strong absorption, appears close to the C=O stretch.[4] |

| Nitro Group (Ar-NO₂) | N-O Asymmetric Stretch | 1550 - 1475 | Strong and characteristic absorption.[3] |

| Nitro Group (Ar-NO₂) | N-O Symmetric Stretch | 1360 - 1290 | Strong and characteristic absorption, forming a distinctive pair with the asymmetric stretch.[2][3] |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands of varying intensity. |

| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 690 | Pattern can be indicative of the substitution on the ring. |

The most definitive features for this compound are the pair of strong N-O stretching bands around 1550 cm⁻¹ and 1350 cm⁻¹, the intense C=O amide I band near 1650 cm⁻¹, and the multiple N-H stretching bands above 3100 cm⁻¹.[2][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Theoretical Basis: Chromophores and Conjugation

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light.[7] This absorption corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state. The key components of this compound responsible for UV absorption are the benzene ring, the nitro group (-NO₂), and the amino group (-NH₂), which act as chromophores.

The conjugated π-system of the benzene ring, extended by the electron-withdrawing nitro group and the electron-donating amino group, leads to characteristic π → π* transitions. The presence of non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen of the amino group also allows for n → π* transitions. Aromatic nitro compounds are known to have absorption bands at longer wavelengths (~330 nm) compared to simple alkanes.[8] The overall spectrum is a composite of these transitions, and its λmax (wavelength of maximum absorbance) is sensitive to the molecular environment and solvent polarity.

Experimental Protocol: Solution-Phase Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb significantly in the analytical wavelength range (typically 200-400 nm).

-

Solution Preparation: Prepare a dilute stock solution of this compound of a known concentration. The concentration should be chosen to yield an absorbance value in the optimal range of the spectrophotometer (ideally 0.2 - 1.0).

-

Cuvette Preparation: Use a quartz cuvette, as glass absorbs UV radiation below ~340 nm. Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Data Acquisition: Place the cuvettes in the spectrophotometer. First, run a baseline correction with the solvent-filled cuvette. Then, measure the absorbance of the sample solution across the desired wavelength range.

Caption: Simplified diagram of electronic transitions relevant to UV-Vis spectroscopy.

Data Interpretation: Identifying λmax

The UV-Vis spectrum of this compound is expected to show complex absorption bands due to the multiple chromophores and their interaction.

| Transition Type | Expected λmax Range (nm) | Associated Structural Feature |

| π → π | 210 - 250 | Benzene ring and C=O group.[9] |

| π → π (Extended Conjugation) | 270 - 350 | Conjugated system involving the benzene ring, amino, and nitro groups.[8] |

| n → π | > 300 | Nitro group (-NO₂) and carbonyl group (C=O). Often weaker and may be obscured by stronger π → π bands. |

The spectrum will likely be dominated by a strong absorption band resulting from the extended conjugation of the entire molecule. The presence of both a strong electron-donating group (NH₂) and a strong electron-withdrawing group (NO₂) on the ring typically causes a significant red shift (shift to longer wavelength) of the primary absorption bands compared to unsubstituted benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Theoretical Basis: Unveiling the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution.[4] It is based on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency energy causes transitions between these levels, and the precise frequency required is highly sensitive to the local electronic environment of each nucleus. This sensitivity allows us to distinguish between chemically non-equivalent atoms in a molecule.

-

¹H NMR provides information on the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling (splitting patterns).

-

¹³C NMR provides information on the number of different types of carbon atoms in the molecule.

Experimental Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the amide and amine protons are more likely to be observed).[4]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.[5]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. The tube is placed in the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

¹H NMR Spectrum: A standard one-dimensional ¹H spectrum is acquired. Key parameters include spectral width, number of scans, and relaxation delay.[4]

-

¹³C NMR Spectrum: A ¹³C spectrum is acquired subsequently, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Assembling the Structure

The unique substitution pattern of this compound gives rise to a predictable and informative NMR spectrum.

Caption: Labeled structure of this compound for NMR analysis.

¹H NMR Spectral Data (Predicted in DMSO-d₆)

| Proton Label | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H (a) | 7.8 - 8.1 | Doublet (d) | 1H | Deshielded by the adjacent amide group. Coupled to H(b). |

| H (b) | 7.5 - 7.8 | Triplet (t) | 1H | Coupled to both H(a) and H(c). |

| H (c) | 6.8 - 7.1 | Doublet (d) | 1H | Shielded by the ortho-amino group. Coupled to H(b). |

| -CONH₂ (d) | 7.5 - 8.5 | Broad Singlet | 2H | Amide protons, chemical shift is concentration and temperature dependent. |

| -NH₂ (e) | 5.0 - 6.0 | Broad Singlet | 2H | Amine protons, chemical shift is variable. |

¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 170 | Carbonyl carbon of the amide group. |

| C-NH₂ | 145 - 155 | Aromatic carbon attached to the electron-donating amino group. |

| C-NO₂ | 140 - 150 | Aromatic carbon attached to the electron-withdrawing nitro group. |

| Aromatic C-H | 115 - 135 | Aromatic carbons bonded to hydrogen. |

| C-CONH₂ | 120 - 130 | Aromatic carbon attached to the amide group. |

The differentiation between aromatic protons provides the most definitive evidence for the 2,6-substitution pattern.[5]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Theoretical Basis: Weighing the Molecule

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] For structural elucidation, it provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. In a technique like Electrospray Ionization (ESI), the sample is ionized gently, often leading to the formation of a protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass with such high precision that it allows for the unambiguous determination of the molecular formula.

Experimental Protocol: General Workflow

-

Sample Preparation: A very dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water).

-

Infusion: The solution is infused into the mass spectrometer's ion source (e.g., an ESI source).

-

Ionization: In the ESI source, a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

-

Mass Analysis: The ions are guided into a mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: A generalized workflow for mass spectrometry analysis.

Data Interpretation: Molecular Ion and Fragmentation

For this compound (C₇H₇N₃O₃):

-

Molecular Weight: 181.15 g/mol .[11]

-

Monoisotopic Mass: 181.0487 g/mol .

Expected Mass Spectrum Data (ESI, Positive Mode)

| m/z Value (Expected) | Ion Identity | Interpretation |

| 182.0560 | [M+H]⁺ | The protonated molecular ion. Its accurate mass confirms the elemental composition C₇H₈N₃O₃⁺. |

| 165.0534 | [M-NH₂+H]⁺ | Loss of ammonia (NH₃) from the amide or amine group. |

| 136.0502 | [M-NO₂]⁺ | Loss of the nitro group (NO₂). |

The presence of the [M+H]⁺ peak at the correct high-resolution mass provides powerful evidence for the compound's identity. Further fragmentation studies (MS/MS) could be used to sequence the fragments and provide even greater structural confirmation.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of this compound demonstrates the power of a multi-technique approach. Each method provides a unique and complementary layer of information, culminating in a high-confidence structural assignment.

-

FT-IR confirms the presence of the key amide, amine, and nitro functional groups.

-

UV-Vis provides insight into the electronic structure and conjugated π-system.

-

NMR delivers an unambiguous map of the proton and carbon framework, confirming the 2,6-substitution pattern.

-

MS verifies the molecular weight and elemental formula.

Together, these techniques form a self-validating system, ensuring the scientific integrity required for advanced research and development. The data and protocols outlined in this guide provide a robust framework for the characterization of this compound and similarly complex molecules.

References

- Benchchem. Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.

-

Chemistry LibreTexts. 24.6: Nitro Compounds. (2021-07-31). Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020-09-01). Available from: [Link]

-

Chemistry Online. Analysis of nitro compounds. (2022-11-04). Available from: [Link]

-

IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

-

PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Taylor & Francis Online. Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Available from: [Link]

-

Ondokuz Mayıs Üniversitesi. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. (2020). Available from: [Link]

-

Pamukkale University GCRIS Database. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Available from: [Link]

-

PubChem. 2-Nitrobenzamide. Available from: [Link]

-

ResearchGate. UV-vis spectral data of 2NB2AM compound determined by (a) experimental; and (b) theoretical method. Available from: [Link]

-

BMRB. bmse000668 Benzamide. Available from: [Link]

-

Molbase. 2-NITROBENZAMIDE 610-15-1. Available from: [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

PubChem. 2-Amino-5-nitrobenzamide. Available from: [Link]

-

NIST WebBook. Benzamide, 2-nitro-. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Reddit. UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. (2020-11-27). Available from: [Link]

-

ResearchGate. FTIR spectra of 2NB2AM compound performed by (a) experimental analysis;. Available from: [Link]

-

NIST WebBook. 2-Amino-N-methylbenzamide. Available from: [Link]

-

ResearchGate. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2025-08-10). Available from: [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. (2011). Available from: [Link]

-

CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Available from: [Link]

-

YouTube. Mass spectrometry for proteomics - part 2. (2016-07-24). Available from: [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. youtube.com [youtube.com]

- 11. 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Postulated Mechanism of Action of 2-Amino-6-nitrobenzamide as a Poly (ADP-ribose) Polymerase (PARP) Inhibitor

Abstract

This technical guide delineates the hypothesized mechanism of action for 2-Amino-6-nitrobenzamide as a potential inhibitor of Poly (ADP-ribose) polymerase (PARP). While direct empirical evidence for this specific molecule is emerging, its structural features, particularly the core benzamide moiety, strongly suggest a role in the modulation of PARP-mediated DNA damage repair pathways. This document synthesizes the current understanding of benzamide-based PARP inhibitors, providing a robust framework for the scientific community to investigate this compound. We will explore the foundational principles of PARP inhibition, delve into the intricate molecular interactions, present detailed experimental protocols for validation, and offer insights into the structure-activity relationships that govern this class of compounds. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics.

Introduction: The Rationale for Investigating this compound as a PARP Inhibitor

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are pivotal in the cellular response to DNA single-strand breaks (SSBs).[1][2] In the intricate landscape of cancer therapy, targeting DNA damage response (DDR) pathways has emerged as a highly effective strategy.[2] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations, through a concept known as synthetic lethality.[3][4]

The chemical architecture of this compound, featuring a benzamide core, positions it as a compelling candidate for PARP inhibition. The benzamide group is a well-established pharmacophore that mimics the nicotinamide moiety of the PARP substrate NAD+, enabling competitive binding to the enzyme's catalytic domain.[5][6] Numerous clinically approved and investigational PARP inhibitors are built upon this structural framework.[5][7][8] This guide, therefore, proceeds on the scientifically grounded hypothesis that this compound exerts its biological effects through the inhibition of PARP.

The Dual Mechanism of PARP Inhibition: A Tale of Catalytic Blockade and Enzyme Trapping

The therapeutic efficacy of PARP inhibitors is attributed to a dual mechanism of action: the inhibition of catalytic activity and the trapping of PARP enzymes on DNA.[9][10]

2.1. Catalytic Inhibition: PARP enzymes, upon detecting a single-strand DNA break, utilize NAD+ as a substrate to synthesize and attach poly (ADP-ribose) (PAR) chains to themselves and other nuclear proteins.[3][9] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins.[1] Benzamide-based inhibitors, including the postulated action of this compound, competitively bind to the nicotinamide-binding pocket of PARP's catalytic domain.[5][11] This occupation of the active site prevents the binding of NAD+ and subsequent PAR chain formation, thereby stalling the repair of SSBs.[11]

2.2. PARP Trapping: Beyond enzymatic inhibition, a more cytotoxic effect arises from the trapping of the PARP-inhibitor complex on the DNA.[9][10] When a PARP inhibitor is bound, the PARP enzyme remains tethered to the site of the DNA break.[10] During DNA replication, these trapped complexes can lead to the collapse of replication forks, generating more deleterious double-strand breaks (DSBs).[10] In cancer cells with deficient homologous recombination repair, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.[3][4]

Structure-Activity Relationship (SAR) of Benzamide-Based PARP Inhibitors

The development of potent and selective PARP inhibitors has been guided by extensive structure-activity relationship studies. The benzamide moiety is a cornerstone of this class of molecules.

Key interactions within the PARP active site include:

-

Hydrogen Bonding: The amide group of the benzamide forms crucial hydrogen bonds with the backbone of Glycine and Serine residues in the nicotinamide-binding pocket.[12]

-

π-π Stacking: The aromatic ring of the benzamide engages in π-π stacking interactions with a Tyrosine residue.[12]

Modifications to the benzamide scaffold are tailored to enhance binding affinity and selectivity. While the exact contributions of the amino and nitro groups of this compound to PARP binding are yet to be elucidated, they likely influence the electronic properties and conformation of the molecule, potentially impacting its interaction with the active site.

Hypothetical Validation Workflow for this compound

To empirically validate the hypothesis that this compound functions as a PARP inhibitor, a systematic experimental approach is required.

Detailed Experimental Protocols

4.1.1. In Vitro PARP Enzymatic Assay (Chemiluminescent)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified PARP.

-

Principle: Histone proteins are coated on a 96-well plate. Recombinant PARP1 enzyme, activated DNA, and biotin-labeled NAD+ are added. In the presence of an active enzyme, biotinylated PAR chains are formed on the histones. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[13]

-

Methodology:

-

Coat a 96-well white plate with histone proteins and incubate overnight at 4°C.

-

Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound and known PARP inhibitors (e.g., Olaparib, Talazoparib) in the assay buffer.

-

Add the compound dilutions, recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ to the wells.

-

Incubate the plate for 1 hour at room temperature to allow the enzymatic reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate thoroughly.

-

Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[13]

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required for 50% inhibition) by fitting the data to a dose-response curve.

4.1.2. Cellular PAR Inhibition Assay (ELISA)

This assay measures the inhibition of PARP activity within a cellular context.[14]

-

Principle: Cells are treated with the test compound and then briefly exposed to a DNA damaging agent to induce PARP activity. The cells are lysed, and the level of poly (ADP-ribose) is quantified using an ELISA with an anti-PAR antibody.[14]

-

Methodology:

-

Seed cancer cells (e.g., BRCA1-deficient breast cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24 hours.

-

Induce DNA damage by treating the cells with a low concentration of hydrogen peroxide for 10 minutes.

-

Lyse the cells and determine the total protein concentration of each lysate.

-

Transfer the lysates to an ELISA plate pre-coated with an anti-PAR antibody.

-

Incubate for 2-3 hours at room temperature.

-

Wash the plate and add a detection antibody.

-

Add a substrate and measure the absorbance or fluorescence.

-

-

Data Analysis: Normalize the PAR levels to the total protein concentration. Calculate the cellular IC50 value for PAR inhibition.

4.1.3. Immunofluorescence Assay for γH2AX Foci

This assay assesses the downstream consequence of PARP inhibition – the accumulation of DNA double-strand breaks.

-

Principle: The phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early marker of DNA double-strand breaks.[10] The formation of nuclear γH2AX foci can be visualized and quantified by immunofluorescence microscopy.[15]

-

Methodology:

-

Grow cells on coverslips in a multi-well plate.

-

Treat the cells with this compound for various time points (e.g., 4, 24, 48 hours).

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

-

-

Data Analysis: Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software. Compare the levels of DNA damage in treated versus untreated cells.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical IC50 values for this compound in comparison to established PARP inhibitors. This data is for illustrative purposes to demonstrate how quantitative results can be structured for clear comparison.

| Compound | PARP1 Enzymatic IC50 (nM) | Cellular PAR Inhibition IC50 (nM) | Cell Viability IC50 (µM) (BRCA1-deficient cells) |

| This compound (Hypothetical) | 85 | 150 | 2.5 |

| Olaparib | 5 | 10 | 0.1 |

| Talazoparib | 1 | 2 | 0.05 |

Conclusion and Future Directions

The structural analogy of this compound to the well-established benzamide class of PARP inhibitors provides a strong rationale for its investigation as a modulator of the DNA damage response. The proposed mechanism of action, encompassing both catalytic inhibition and PARP trapping, aligns with the known pharmacology of this therapeutic class. The experimental workflows detailed in this guide offer a comprehensive roadmap for the validation of this hypothesis.

Future research should focus on elucidating the precise binding mode of this compound within the PARP active site through co-crystallization studies. Furthermore, evaluating its efficacy in various cancer cell lines with different DNA repair deficiencies and in preclinical in vivo models will be crucial to ascertain its therapeutic potential. The insights gained from such studies will not only clarify the mechanism of action of this compound but also contribute to the broader understanding of PARP inhibitor pharmacology and the development of next-generation cancer therapeutics.

References

-

Patsnap Synapse. (2024, June 21). What are PARP inhibitors and how do they work? Retrieved from [Link]

-

PMC. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

-

PubMed. (2023, March 2). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. Retrieved from [Link]

-

Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]

-

NIH. (n.d.). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. Retrieved from [Link]

-

PubMed. (2022, July 23). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. Retrieved from [Link]

-

MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors? Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF. Retrieved from [Link]

-

Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022, October 1). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Heat map showing the known IC 50 values of PARP inhibitors shown in.... Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 (pIC 50 SEM, n = 3) values of indicated compounds against a panel of human PARPs. Retrieved from [Link]

-